6-(chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C12H12ClN5O2 and its molecular weight is 293.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Triazine derivatives have been explored for their antimicrobial properties. Kushwaha and Sharma (2022) synthesized a series of 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine - 2, 4-diamine compounds, which exhibited significant antibacterial and antifungal activities. This suggests that structurally similar compounds, such as the one , may possess potential antimicrobial properties that could be explored further for applications in preventing or treating infections (Kushwaha & Sharma, 2022).
Environmental Applications
The degradation and transformation of triazine compounds in environmental settings have been a subject of study, highlighting their relevance in addressing environmental contamination concerns. For instance, Mulbry (1994) investigated a Rhodococcus corallinus strain capable of transforming substituted s-triazines, which are commonly used as herbicides, through a hydrolase activity. This enzyme-mediated process for the dechlorination and deamination of triazine compounds suggests potential environmental bioremediation applications of enzymes that could target similar triazine-based compounds (Mulbry, 1994).
Synthetic Applications
Triazine derivatives are key intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The work by Uysal and Koç (2010) on synthesizing dendrimeric melamine-cored complexes capped with salen/salophFe(III) and salen/salophCr(III) demonstrates the utility of triazine derivatives in constructing complex molecular architectures with potential applications in material science and catalysis (Uysal & Koç, 2010).
Catalytic and Material Science Applications
The catalytic properties of triazine derivatives have also been explored. For example, Kuo et al. (2008) described the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in catalyzing the synthesis of 1,5-benzodiazepines, showcasing the role of triazine derivatives in facilitating organic transformations (Kuo et al., 2008).
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-6-10-16-11(14)18-12(17-10)15-7-1-2-8-9(5-7)20-4-3-19-8/h1-2,5H,3-4,6H2,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSHRVYOIASLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC(=N3)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130445 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-53-6 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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